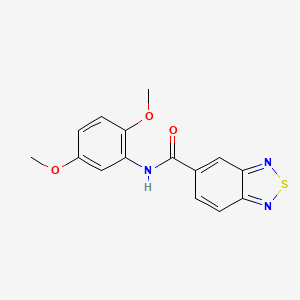![molecular formula C22H19BrN4OS B12494989 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12494989.png)
2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-ブロモフェニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(ナフタレン-1-イル)アセトアミドは、トリアゾール環、ブロモフェニル基、およびナフチルアセトアミド部分を含む複雑な有機化合物です。
合成方法
合成経路と反応条件
2-{[5-(4-ブロモフェニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(ナフタレン-1-イル)アセトアミドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルキル化剤を含む環化反応によって合成できます。
ブロモフェニル基の導入: ブロモフェニル基は、置換反応によって導入されます。多くの場合、ブロモ化芳香族化合物と適切な求核試薬を使用します。
ナフチルアセトアミド部分の結合: このステップでは、トリアゾール中間体をナフチルアセトアミドとカップリングします。通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を使用します。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器の使用やグリーンケミストリーの原則の適用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Naphthylacetamide Moiety: This step involves the coupling of the triazole intermediate with naphthylacetamide, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリアゾール環またはブロモフェニル基を標的にすることができ、脱ハロゲン化または水素化生成物を生成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核試薬を塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: 脱ハロゲン化または水素化誘導体。
置換: 芳香環にさまざまな置換基を持つ官能基化誘導体。
科学研究の応用
医薬品化学: この化合物のトリアゾール環とブロモフェニル基は、特に抗菌剤または抗癌剤として、薬物開発の候補になっています。
材料科学: その独特の構造は、特定の電子または光学特性を持つ新規材料の開発に役立つ可能性があります。
生物学的研究: この化合物は、トリアゾール誘導体を伴う生物学的経路を研究するためのプローブとして使用できます。
科学的研究の応用
Medicinal Chemistry: The compound’s triazole ring and bromophenyl group make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways involving triazole derivatives.
作用機序
2-{[5-(4-ブロモフェニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(ナフタレン-1-イル)アセトアミドの作用機序は完全に解明されていません。 トリアゾール環とブロモフェニル基を通じて、酵素や受容体などの特定の分子標的に作用すると考えられています。これらの相互作用は、生物学的経路を調節し、化合物の観察された効果につながる可能性があります。
類似化合物との比較
類似化合物
- 2-{[5-(4-クロロフェニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(ナフタレン-1-イル)アセトアミド
- 2-{[5-(4-フルオロフェニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(ナフタレン-1-イル)アセトアミド
独自性
2-{[5-(4-ブロモフェニル)-4-エチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(ナフタレン-1-イル)アセトアミドにおけるブロモフェニル基の存在は、クロロ化およびフルオロ化類似体とは異なります。この臭素原子は、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があり、独自の特性と用途につながる可能性があります。
特性
分子式 |
C22H19BrN4OS |
|---|---|
分子量 |
467.4 g/mol |
IUPAC名 |
2-[[5-(4-bromophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H19BrN4OS/c1-2-27-21(16-10-12-17(23)13-11-16)25-26-22(27)29-14-20(28)24-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,24,28) |
InChIキー |
AKPKGMPNPGGRLX-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12494906.png)
![methyl 3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494914.png)
![N-{[4-ethyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494915.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12494921.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494924.png)



![5-{[(2,4-Dichlorophenoxy)acetyl]amino}pentanoic acid](/img/structure/B12494952.png)
![2-(azepan-1-yl)-4-hydroxy-5-(2-hydroxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12494957.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate](/img/structure/B12494971.png)
![7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494976.png)
![N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B12494982.png)
![5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12494996.png)
